2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate
Overview
Description
“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C6H14O5S . It is also known by its synonyms m-PEG3-Ms and 2-(2-methoxyethoxy)ethyl methanesulfonate .
Molecular Structure Analysis
The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate” consists of a methanesulfonate group attached to a tri(ethylene glycol) methyl ether chain . The molecule has a total of 6 hydrogen bond acceptors and 10 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 360.4±27.0 °C at 760 mmHg, and a flash point of 171.8±23.7 °C . It has a polar surface area of 79 Ų and a molar volume of 207.1±3.0 cm³ .Scientific Research Applications
Synthesis and Characterization
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate is used in various synthesis and characterization processes. For instance, it is involved in the synthesis of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, as demonstrated by Shankar et al. (2011). These compounds are characterized by IR, NMR, and X-ray crystallographic studies, indicating their potential in materials science and coordination chemistry (Shankar et al., 2011).
Chemical Reactions and Stability
The compound plays a role in various chemical reactions, including selective hydrolysis of methanesulfonate esters. Chan et al. (2008) investigated the pH dependence of hydrolysis of certain methanesulfonate esters, showing the compound's significance in reaction dynamics and organic synthesis (Chan et al., 2008).
Microbial Metabolism
In the field of microbiology, methanesulfonic acid, a related compound, is a key intermediate in the biogeochemical cycling of sulfur. Kelly and Murrell (1999) explored its role as a carbon and energy substrate for specialized methylotrophs, highlighting its importance in microbial metabolism and environmental sciences (Kelly & Murrell, 1999).
Ionic Liquids and Enzyme Stability
The compound is also studied in the context of ionic liquids and enzyme stability. Tavares et al. (2008) examined the activity and stability of commercial laccase in various ionic liquids, including 1-ethyl-3-methylimidazolium methanesulfonate, to understand enzyme behavior in non-conventional solvents (Tavares et al., 2008).
Agricultural Chemistry
In agricultural chemistry, compounds like ethofumesate, which include methanesulfonate structures, are investigated for their degradation and adsorption properties in soil. McAuliffe and Appleby (1984) studied the degradation of ethofumesate in dry soil, providing insights into its behavior in agricultural applications (McAuliffe & Appleby, 1984).
Molecular and Vibrational Analysis
Ethyl methanesulfonate, closely related to the compound , has been analyzed for its electronic structure and vibrational properties. Tuttolomondo et al. (2005) useddensity functional theory and spectroscopic methods to study its structure and reactivity, which is significant for understanding molecular interactions and reaction mechanisms (Tuttolomondo et al., 2005).
Pharmaceuticals and Genotoxic Impurities
In the pharmaceutical industry, the monitoring of genotoxic impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid is critical. Zhou et al. (2017) developed a high-performance liquid chromatography method for determining these impurities, underscoring the importance of quality control in drug manufacturing (Zhou et al., 2017).
Photochemical Transformations
The compound is also relevant in photochemical transformations. Cristol et al. (1987) explored the orbital overlap preferences in excited-state intramolecular electron transfers, which could have implications in photochemistry and molecular electronics (Cristol et al., 1987).
Water Soluble Polyperoxides
Furthermore, Pal and De (2012) studied water soluble polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate, highlighting the influence of molecular oxygen on thermoresponsive properties and thermal degradation. This research is significant for developing new materials with responsive properties (Pal & De, 2012).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S/c1-11-3-4-12-5-6-13-7-8-14-15(2,9)10/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRMMAUVJFLPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methanesulfonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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